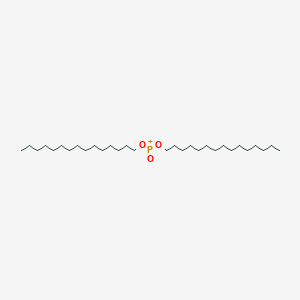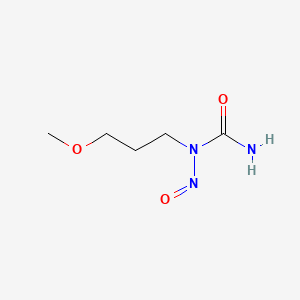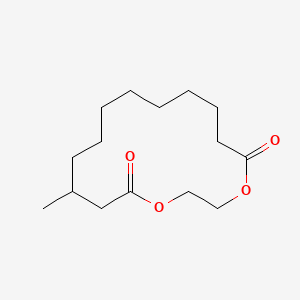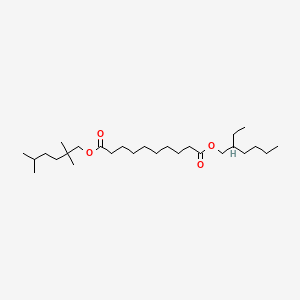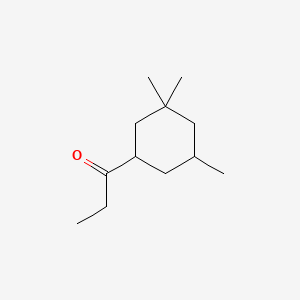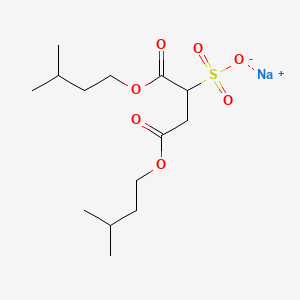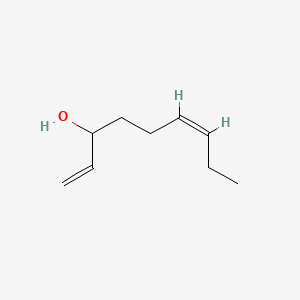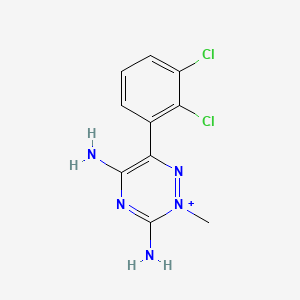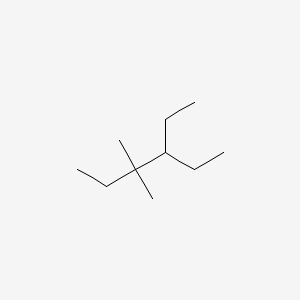![molecular formula C16H10O5 B12648070 3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 1690-63-7](/img/structure/B12648070.png)
3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 142986, also known as PAMAM dendrimer, ethylenediamine core, generation 1.0 solution, is a type of dendrimer with a specific molecular structure. Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have a wide range of applications due to their unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142986 involves a stepwise process known as divergent synthesis. This method starts from a central core molecule, ethylenediamine, and builds outward by successive addition of monomer units. Each generation of the dendrimer involves a two-step reaction:
Michael addition: of methyl acrylate to the amine groups of the core.
Amidation: of the resulting esters with ethylenediamine
Industrial Production Methods
Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually purified by dialysis or ultrafiltration to remove any unreacted monomers or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 142986 undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, or anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of amide or urea derivatives.
Applications De Recherche Scientifique
NSC 142986 has a wide range of applications in scientific research due to its unique structure and properties:
Chemistry: Used as a building block for the synthesis of more complex dendritic structures and nanomaterials.
Biology: Employed in the delivery of genetic material and drugs due to its ability to form stable complexes with nucleic acids and other biomolecules.
Medicine: Investigated for use in targeted drug delivery systems, imaging agents, and as a platform for vaccine development.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sensors .
Mécanisme D'action
The mechanism of action of NSC 142986 in biological systems involves its ability to interact with cell membranes and intracellular targets. The dendrimer can encapsulate or bind to various molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery, where the dendrimer can enhance the solubility, stability, and bioavailability of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the cargo being delivered .
Comparaison Avec Des Composés Similaires
Similar Compounds
- PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 3.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 4.0 solution
Uniqueness
NSC 142986 is unique due to its specific generation and core structure, which determine its size, surface functionality, and overall properties. Compared to higher-generation dendrimers, NSC 142986 has fewer surface groups and a smaller size, making it suitable for applications where lower molecular weight and reduced steric hindrance are advantageous .
Propriétés
Numéro CAS |
1690-63-7 |
|---|---|
Formule moléculaire |
C16H10O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
3-hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-19-11-4-2-3-10-13-15(21-14(10)11)9-6-5-8(17)7-12(9)20-16(13)18/h2-7,17H,1H3 |
Clé InChI |
HMHCMMFOVPQKOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
